molecular formula C14H22N2O2 B5654919 (3R*,4S*)-1-(2-furoyl)-N,N-dimethyl-4-propyl-3-pyrrolidinamine

(3R*,4S*)-1-(2-furoyl)-N,N-dimethyl-4-propyl-3-pyrrolidinamine

Cat. No. B5654919
M. Wt: 250.34 g/mol
InChI Key: DCYYHBITWXGEIH-RYUDHWBXSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves complex reactions that provide insight into the chemical behavior and reactivity of these compounds. For instance, the synthesis of pyrrole chalcone derivatives like ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) involves aldol condensation, which could be analogous to the synthesis of (3R*,4S*)-1-(2-furoyl)-N,N-dimethyl-4-propyl-3-pyrrolidinamine under certain conditions (Singh, Rawat, & Sahu, 2014).

Molecular Structure Analysis

The molecular structure of compounds like (3R*,4S*)-1-(2-furoyl)-N,N-dimethyl-4-propyl-3-pyrrolidinamine can be analyzed through spectroscopic methods and computational studies. The vibrational analysis, quantum chemical calculations, and the study of molecular electrostatic potential surface (MEP) provide insights into the molecular interactions, stability, and reactivity of such compounds (Singh, Rawat, & Sahu, 2014).

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions that highlight their reactivity and potential applications in synthetic chemistry. For instance, the reactivity towards nucleophilic attack and the formation of heterocyclic compounds such as oxiranes, oxazoles, pyrazoles, pyridines, pyrimidines, and pyrans can be deduced from the molecular structure and electronic descriptors analysis (Singh, Rawat, & Sahu, 2014).

properties

IUPAC Name

[(3R,4S)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-(furan-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-4-6-11-9-16(10-12(11)15(2)3)14(17)13-7-5-8-18-13/h5,7-8,11-12H,4,6,9-10H2,1-3H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYYHBITWXGEIH-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1N(C)C)C(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1N(C)C)C(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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